REACTION_CXSMILES
|
O[C:2]1([CH2:11][OH:12])[CH2:7][O:6][C:5]([OH:10])([CH2:8]O)C[O:3]1.O1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1.O1C=C[CH2:22][CH2:21][CH2:20]1.[C:25](=O)(O)[O-].[Na+]>C(Cl)Cl.C(N(CC)CC)C>[O:16]1[CH2:17][CH2:18][CH2:25][CH2:14][CH:15]1[O:12][CH2:11][C:2](=[O:3])[CH2:7][O:6][CH:5]1[CH2:8][CH2:22][CH2:21][CH2:20][O:10]1 |f:3.4|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
OC1(OCC(OC1)(CO)O)CO
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC=C1
|
Name
|
monohydrated paratoluene sulphonic acid
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then returned to ambient temperature
|
Type
|
WAIT
|
Details
|
the whole is left for 16 hours at ambient temperature
|
Duration
|
16 h
|
Type
|
WASH
|
Details
|
The organic phase is washed with salt water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
After purification by passage through silica
|
Type
|
WASH
|
Details
|
eluting with cyclohexane-ethyl acetate
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCCC1)OCC(COC1OCCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |